N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
Description
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 2-methylindole core substituted at the 3-position with a 2-oxoacetamide group. The molecule incorporates an ethyl group and a 3-methylphenyl moiety on the nitrogen atoms of the acetamide chain, resulting in the molecular formula C₁₉H₂₁N₃O₂ (calculated based on structural analogs in and ).
Properties
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(15-9-7-8-13(2)12-15)20(24)19(23)18-14(3)21-17-11-6-5-10-16(17)18/h5-12,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSFDZVYGWDDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions might use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions could involve hydrogenation with palladium on carbon.
Substitution reactions might use alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced forms of the compound, and various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine: Potential medical applications include the use of this compound or its derivatives in drug development. Its structural similarity to other biologically active molecules makes it a candidate for further study in pharmacology.
Industry: In industry, this compound could be used in the production of dyes, pigments, or other chemical products that require indole derivatives.
Mechanism of Action
The exact mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is not fully understood, but it likely involves interaction with specific molecular targets. The indole ring system may bind to receptors or enzymes, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3-methylphenyl and 2-methylindole groups enhance lipophilicity compared to morpholine-containing analogs (e.g., 8018-3139, ), which may improve membrane permeability but reduce aqueous solubility.
- Adamantane derivatives (e.g., 5k, ) exhibit significantly higher molecular weights and bulkier structures, likely impacting pharmacokinetic properties like absorption and distribution.
Functional Group Diversity :
- Hydrazide derivatives () introduce a reactive hydrazone moiety, which may confer chelation properties or susceptibility to hydrolysis compared to the stable acetamide linkage in the target compound.
- D-24851 () incorporates a pyridinyl and chlorobenzyl group, enabling microtubule destabilization without neurotoxicity—a feature absent in simpler acetamides.
Key Findings:
- Microtubule Inhibition : D-24851 () demonstrates that chlorobenzyl and pyridinyl substituents can confer unique biological activity, highlighting the importance of aromatic and heterocyclic groups in drug design.
- Resistance Profile : Unlike paclitaxel or vincristine, D-24851 remains effective against P-glycoprotein-mediated multidrug resistance, suggesting structural features (e.g., synthetic backbone) bypass common resistance mechanisms.
Stability and Reactivity
- Adamantane Derivatives (): The rigid adamantane structure may enhance metabolic stability but complicate synthetic scalability.
Biological Activity
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O, with a molecular weight of 308.42 g/mol. It is characterized by the presence of an indole moiety, which is known for its significant biological activities.
Research indicates that compounds containing indole structures can interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing neurotransmitter systems.
In Vitro Studies
A series of studies have evaluated the biological activity of related indole derivatives, demonstrating their potential as enzyme inhibitors. For instance, a study found that certain substituted acetamides exhibited significant BChE inhibition with IC50 values ranging from 3.94 µM to 19.60 µM . The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions on the indole ring for enhancing inhibitory potency.
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 8c | 3.94 | Mixed-type BChE inhibitor |
| 8d | 19.60 | Moderate BChE inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The docking results suggest that the compound binds effectively to the active site of BChE, forming critical interactions that stabilize the enzyme-inhibitor complex .
Therapeutic Applications
- Neurodegenerative Diseases : Due to its potential BChE inhibition, this compound may be explored for treating conditions like Alzheimer's disease.
- Cancer Research : Indole derivatives have shown promise in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Safety and Toxicity
While many indole derivatives have demonstrated biological efficacy, safety profiles must be established through comprehensive toxicity studies. Current literature suggests that modifications to the indole structure can significantly affect both potency and toxicity .
Q & A
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
Answer:
The compound should be characterized using a combination of 1H/13C NMR to confirm proton environments and carbonyl groups, FT-IR to identify amide C=O stretches (~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. X-ray crystallography is recommended for definitive stereochemical analysis if suitable crystals are obtained. Parallel validation with synthetic intermediates via thin-layer chromatography (TLC) ensures purity at each step .
Basic: What multi-step synthetic routes are employed for its preparation?
Answer:
A typical synthesis involves:
Indole core functionalization : Alkylation at the 3-position using ethyl oxalyl chloride under anhydrous conditions.
Amide coupling : Reaction of the oxoacetate intermediate with N-ethyl-3-methylaniline via EDCI/HOBt-mediated coupling.
Purification : Gradient column chromatography (hexane:EtOAc) followed by recrystallization from ethanol .
Advanced: How can researchers address low solubility impacting in vivo bioavailability?
Answer:
Strategies include:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen.
- Nanoparticle encapsulation : Employ PLGA nanoparticles for controlled release.
Validate improvements via HPLC-based solubility assays and pharmacokinetic profiling in rodent models .
Advanced: What strategies resolve regioselectivity challenges during indole ring functionalization?
Answer:
- Directing groups : Install temporary protecting groups (e.g., Boc) at the indole nitrogen to steer electrophilic substitution to the 3-position.
- Catalytic control : Use Pd-catalyzed C–H activation with ligands favoring 3-substitution.
- Computational guidance : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Advanced: How to establish structure-activity relationships (SAR) for its bioactivity?
Answer:
Systematic analog synthesis : Modify substituents on the indole (methyl group), phenyl ring (methyl/ethyl), and amide side chains.
In vitro screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and apoptosis markers (caspase-3/7).
Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., tubulin) and validate with MD simulations (GROMACS) .
Advanced: What in vitro models are suitable for assessing anticancer potential?
Answer:
- Cell viability : MTT/WST-1 assays in triple-negative breast cancer (MDA-MB-231) and leukemia (K562) lines.
- Mechanistic studies : Flow cytometry for cell-cycle arrest (PI staining) and mitochondrial membrane potential (JC-1 dye).
- Target engagement : Western blotting for p53, Bcl-2, and PARP cleavage .
Advanced: How to resolve conflicting cytotoxicity data across studies?
Answer:
- Standardize protocols : Uniform cell culture conditions (e.g., serum concentration, passage number).
- Metabolic profiling : LC-MS/MS to identify active metabolites in different cell lines.
- Off-target analysis : Kinase profiling (Eurofins KinaseProfiler) to rule out nonspecific interactions .
Advanced: What in vivo models evaluate neuropharmacological effects?
Answer:
- Neuroprotection models : MPTP-induced Parkinson’s disease in mice, assessing dopamine levels via HPLC-ECD.
- Cognitive assays : Morris water maze for memory enhancement in Aβ42-induced Alzheimer’s models.
- Toxicity screening : Open-field tests and liver/kidney histopathology .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
